molecular formula C9H12BrNO B1439092 (s)-3-Amino-3-(4-bromophenyl)propan-1-ol CAS No. 1143534-62-6

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Cat. No. B1439092
M. Wt: 230.1 g/mol
InChI Key: XWXQMFXVRNFZOH-VIFPVBQESA-N
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Description

Molecular Structure Analysis

The molecular structure of “(s)-3-Amino-3-(4-bromophenyl)propan-1-ol” can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving “(s)-3-Amino-3-(4-bromophenyl)propan-1-ol” can be complex and varied . The exact reactions depend on the conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-3-Amino-3-(4-bromophenyl)propan-1-ol” can be determined using various analytical techniques . These properties include its molecular weight, solubility, boiling point, and others.

Scientific Research Applications

Synthesis and Derivative Studies

  • (S)-3-Amino-3-(4-bromophenyl)propan-1-ol has been utilized in the synthesis of various chemical compounds. For instance, its reaction with ethylchloroformate and n-butyl lithium yields ethyl-2-(4-bromo phenyl)-2-cyano acetate, which is then reduced to produce 3-amino-2-(4-bromo phenyl) propan-1-ol. This compound, upon further reaction, can afford tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate (Doraswamy & Ramana, 2013).

Application in Bioactive Molecule Development

  • This compound also plays a role in the development of bioactive molecules. For instance, in a study involving the synthesis of 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides, it served as a precursor in developing potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).

Use in Drug Delivery Systems

  • The compound has also been investigated for its role in the synthesis of dendrimers, which are used in drug delivery systems. A study describes the synthesis of poly(ether imine) dendrimers starting from 3-amino-propan-1-ol, highlighting its potential in creating non-toxic dendrimers suitable for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).

Enzymatic Applications

  • This compound has been used in enzymatic applications, specifically in the synthesis of polyamines. The process involves forming a self-assembling amino aldehyde from the corresponding amino alcohol with horse liver alcohol dehydrogenase (HLADH), followed by reduction (Cassimjee, Marin, & Berglund, 2012).

Safety And Hazards

The safety data sheet for “(s)-3-Amino-3-(4-bromophenyl)propan-1-ol” provides information about its potential hazards . It’s important to handle this compound with care, following all safety precautions.

Future Directions

The future directions for the use of “(s)-3-Amino-3-(4-bromophenyl)propan-1-ol” are likely to be influenced by ongoing research and development . Its unique structure enables diverse applications, which could lead to new discoveries and innovations.

properties

IUPAC Name

(3S)-3-amino-3-(4-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXQMFXVRNFZOH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654198
Record name (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol

CAS RN

1143534-62-6
Record name (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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